2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone
Overview
Description
2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone is an organic compound with the molecular formula C7H8BrNO2 It is a brominated derivative of ethanone, featuring a 3,5-dimethylisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone typically involves the bromination of 1-(3,5-dimethylisoxazol-4-yl)ethanone. One common method includes the use of bromine in the presence of a solvent such as chloroform at room temperature. The reaction proceeds with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure consistency and quality. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are effective.
Major Products Formed
The major products formed from these reactions include various substituted ethanones and isoxazole derivatives, which can be further utilized in synthetic chemistry .
Scientific Research Applications
2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bromodomain-containing proteins, which play a role in gene transcription regulation. This inhibition can lead to changes in cell cycle progression and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
Comparison
Compared to similar compounds, 2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone is unique due to its specific substitution pattern on the isoxazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H8BrNO2 |
---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
2-bromo-1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C7H8BrNO2/c1-4-7(6(10)3-8)5(2)11-9-4/h3H2,1-2H3 |
InChI Key |
JGIDYHKKMDVKKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.